

# An In-Depth Technical Guide to the Physicochemical Properties of 3-Iodobenzohydrazide

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## Compound of Interest

Compound Name: 3-Iodobenzohydrazide

Cat. No.: B183010

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## Introduction

**3-Iodobenzohydrazide** is an aromatic hydrazide derivative that serves as a valuable and versatile building block in medicinal and organic chemistry.<sup>[1]</sup> Its molecular architecture, featuring a reactive hydrazide moiety and a strategically positioned iodine atom on a phenyl ring, offers a unique combination of properties that are highly advantageous for drug discovery and development. The hydrazide group is a key pharmacophore in numerous established drugs, while the iodine substituent can be leveraged for halogen bonding, as a site for further chemical modification, or to modulate pharmacokinetic properties.

This compound and its derivatives have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.<sup>[2][3]</sup> For instance, derivatives of **3-Iodobenzohydrazide** have been used to synthesize inorganic-organic hybrid materials that show potent inhibitory effects against viruses like Cocksackievirus B3 (CVB3) with low cytotoxicity, marking them as promising candidates for antiviral research.<sup>[1]</sup> Understanding the fundamental physicochemical properties of **3-Iodobenzohydrazide** is therefore paramount for any researcher aiming to utilize this scaffold. These properties—including molecular structure, solubility, and acid-base characteristics—govern everything from reaction kinetics and purification efficiency to biological absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive, field-proven analysis of the core physicochemical attributes of **3-Iodobenzohydrazide**. It moves beyond a simple listing of data points to explain the causality behind experimental choices and provides detailed, actionable protocols for in-house validation, empowering researchers to make informed decisions in their drug development workflows.

## Section 1: Molecular Structure and Identity

The precise three-dimensional structure of a molecule is the ultimate determinant of its physical and biological properties. For **3-Iodobenzohydrazide**, confirming its covalent structure and understanding its solid-state conformation are the first steps in a thorough characterization.

### Core Chemical Identifiers

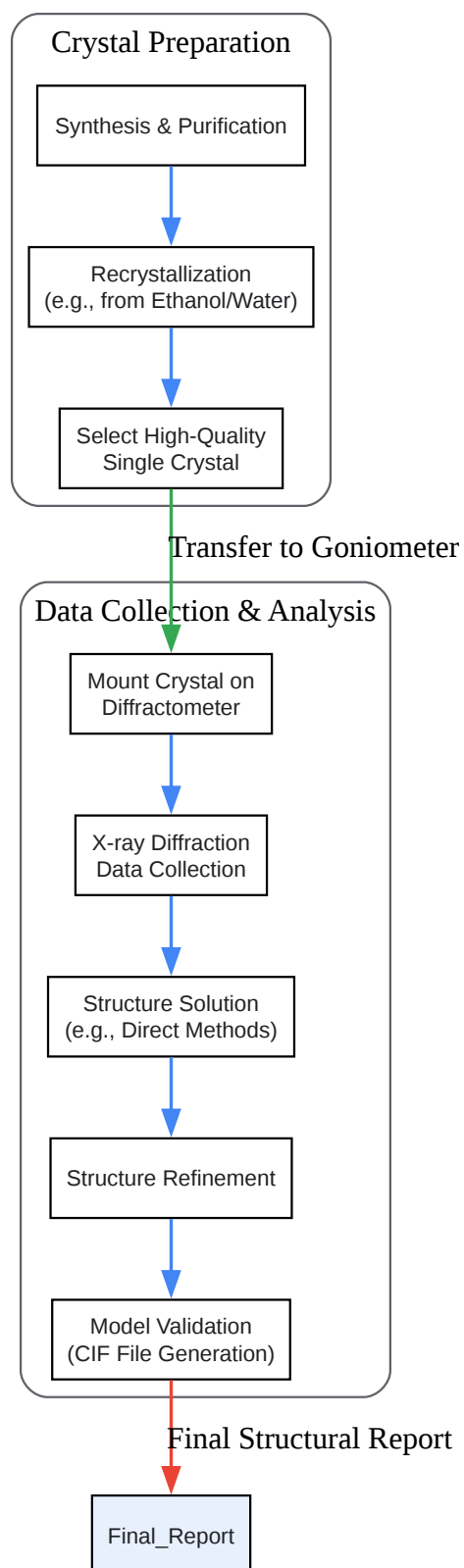
A summary of the fundamental molecular properties of **3-Iodobenzohydrazide** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	262.05 g/mol	<a href="#">[1]</a>
CAS Number	39115-94-1	<a href="#">[1]</a>
Appearance	White to off-white crystalline solid (Expected)	General chemical knowledge

### Crystallographic Analysis

While a specific crystal structure for the 3-iodo isomer is not publicly available, the structure of the closely related 4-Iodobenzohydrazide provides critical insights. In its crystal lattice, the hydrazide group is inclined at an angle of 13.3° with respect to the benzene ring. The structure is stabilized by extensive intermolecular hydrogen bonds, specifically N—H⋯N and N—H⋯O interactions, which form distinct ring patterns. This hydrogen bonding network is a dominant force in the crystal packing and significantly influences the compound's melting point and solubility. It is highly probable that **3-Iodobenzohydrazide** adopts a similar, non-planar conformation and participates in a comparable hydrogen-bonding network.

The workflow for determining such a structure is a cornerstone of chemical characterization.



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*Workflow for Single-Crystal X-ray Diffraction.*

## Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a self-validating system for determining the molecular structure of a crystalline compound like **3-Iodobenzohydrazide**.

- Crystal Growth (Self-Validation Step 1):
  - Dissolve the purified **3-Iodobenzohydrazide** in a minimal amount of a suitable hot solvent (e.g., ethanol).
  - Slowly add a co-solvent in which the compound is less soluble (e.g., deionized water) until slight turbidity persists.
  - Gently warm the solution to redissolve the precipitate and then allow it to cool to room temperature undisturbed over several days. The formation of well-defined, non-twinned crystals is the first indicator of high sample purity.
- Crystal Selection and Mounting:
  - Under a microscope, select a clear, well-formed single crystal (typically 0.1-0.3 mm in each dimension).
  - Carefully mount the crystal on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).
  - Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.
- Data Collection:
  - Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker Kappa APEX II).
  - Perform an initial unit cell determination to confirm the crystal quality and identify the lattice parameters.

- Execute a full data collection strategy, typically involving multiple runs of omega and phi scans to ensure complete data coverage and redundancy.
- Structure Solution and Refinement (Self-Validation Step 2):
  - Process the raw diffraction data (integration and scaling) using appropriate software (e.g., SAINT).
  - Solve the structure using direct methods or Patterson methods (e.g., using SHELXS). This step should reveal the positions of the heavier atoms, particularly iodine.
  - Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This iterative process involves refining atomic positions, and anisotropic displacement parameters, and adding hydrogen atoms to calculated positions.
  - A successful refinement, indicated by low residual factors ( $R1 < 5\%$ ) and a goodness-of-fit (GooF) value near 1.0, provides high confidence in the final structure.

## Section 2: Spectroscopic Characterization

Spectroscopic analysis provides an essential fingerprint of the molecule, confirming its identity, assessing its purity, and providing insight into its electronic environment.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **3-Iodobenzohydrazide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical.

- $^1\text{H}$  NMR Analysis: The electron-withdrawing nature of the iodine atom and the carbonyl group will deshield the adjacent aromatic protons, causing them to appear at a higher chemical shift (further downfield). The protons of the hydrazide group ( $-\text{CONHH}-\text{NH}_2$ ) are exchangeable and may appear as broad signals. Their chemical shift is highly dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR Analysis: The carbon atom directly bonded to the iodine (C3) will show a characteristic signal, though its intensity may be reduced due to the quadrupolar effect of the

iodine nucleus. The carbonyl carbon (C=O) will appear significantly downfield, typically in the 165-175 ppm range.

Table 2: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts (in DMSO- $d_6$ )

Atom Position	Predicted $^1\text{H}$ Shift (ppm)	Predicted $^{13}\text{C}$ Shift (ppm)	Rationale
H2	8.1 - 8.3	138 - 140	ortho to both I and C=O; highly deshielded.
H4	7.8 - 8.0	135 - 137	ortho to I; deshielded.
H5	7.3 - 7.5	128 - 130	meta to I and C=O.
H6	7.7 - 7.9	132 - 134	ortho to C=O; deshielded.
NH	9.5 - 10.5 (broad)	N/A	Amide proton, exchangeable.
NH <sub>2</sub>	4.5 - 5.5 (broad)	N/A	Amine protons, exchangeable.
C1	N/A	133 - 135	Aromatic carbon attached to C=O.
C2	N/A	138 - 140	Aromatic carbon.
C3	N/A	95 - 98	Aromatic carbon attached to Iodine (ipso-carbon).
C4	N/A	135 - 137	Aromatic carbon.
C5	N/A	128 - 130	Aromatic carbon.
C6	N/A	132 - 134	Aromatic carbon.
C=O	N/A	165 - 168	Carbonyl carbon.

## Experimental Protocol: Acquiring a Standard $^1\text{H}$ NMR Spectrum

- Sample Preparation:
  - Accurately weigh 5-10 mg of dry **3-Iodobenzohydrazide** directly into a clean, dry NMR tube.[\[4\]](#)
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $\text{d}_6$ , as the compound is likely soluble and the NH protons will be clearly visible).[\[4\]](#)
  - Cap the tube and gently invert it several times to fully dissolve the sample. A brief period in an ultrasonic bath can aid dissolution.
  - Internal Standard (Self-Validation): Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS), to provide a reference point ( $\delta$  0.00 ppm).
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into a spinner turbine and set the correct depth using a depth gauge.[\[5\]](#)
  - Place the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  - Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to obtain sharp, symmetrical peaks.
  - Tune and match the probe to the sample to ensure maximum signal transmission and sensitivity.[\[5\]](#)
  - Acquire the  $^1\text{H}$  NMR spectrum using standard parameters (e.g., 16-32 scans, a  $45^\circ$  pulse angle, and a relaxation delay of 1-2 seconds).
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in positive, absorptive mode.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative ratios of the different types of protons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands for **3-Iodobenzohydrazide**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity
3200 - 3400	N-H Stretch	Hydrazide (NH, NH <sub>2</sub> )	Strong, Broad
3000 - 3100	C-H Stretch	Aromatic Ring	Medium to Weak
1640 - 1680	C=O Stretch (Amide I)	Carbonyl	Strong, Sharp
1500 - 1600	N-H Bend (Amide II) / C=C Stretch	Hydrazide / Aromatic	Medium
~1300	C-N Stretch	Amide/Amine	Medium
500 - 600	C-I Stretch	Carbon-Iodine	Medium to Weak

The presence of a strong, sharp peak around 1650 cm<sup>-1</sup> is a definitive indicator of the carbonyl group, while the broad absorption above 3200 cm<sup>-1</sup> confirms the N-H bonds of the hydrazide moiety.

## Section 3: Core Physicochemical Properties

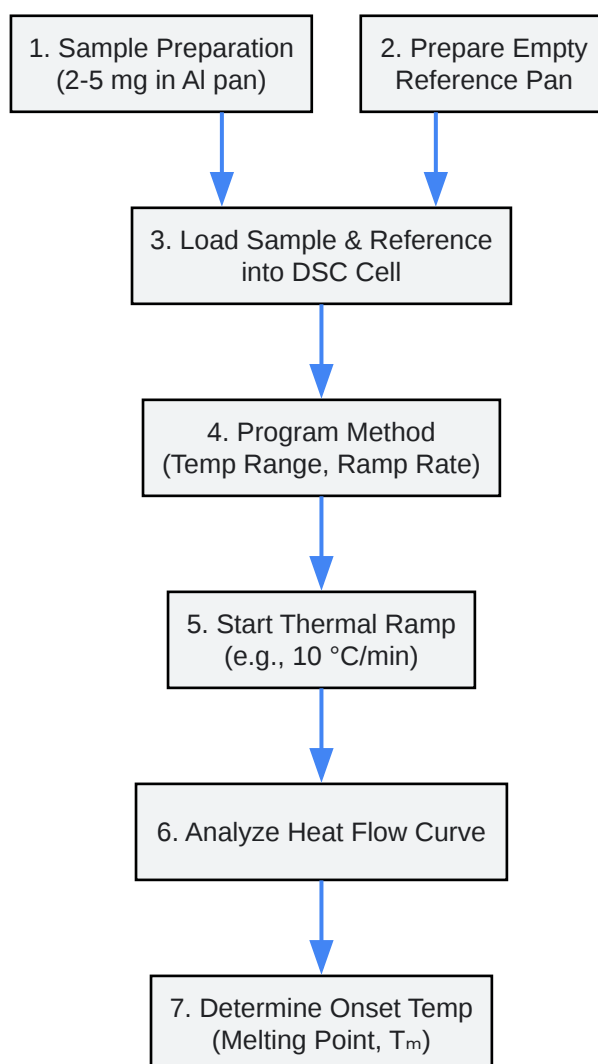
These properties are fundamental to predicting a compound's behavior in both chemical and biological systems, directly impacting its suitability as a drug candidate.



## Melting Point and Thermal Behavior

The melting point is a critical indicator of purity. A sharp, well-defined melting point suggests a highly pure crystalline substance, whereas a broad melting range often indicates the presence of impurities. For the parent compound, benzohydrazide, the melting point is approximately 112-115 °C.[6][7] The addition of a heavy iodine atom and the potential for different crystal packing interactions would be expected to increase the melting point of **3-Iodobenzohydrazide** significantly.

Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides a highly accurate and reproducible measurement of the melting temperature ( $T_m$ ) and the enthalpy of fusion ( $\Delta H_{fus}$ ).



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*Workflow for Melting Point Determination by DSC.*

## Experimental Protocol: Melting Point Determination by DSC

- Sample Preparation:
  - Accurately weigh 2-5 mg of finely powdered, dry **3-Iodobenzohydrazide** into a Tzero aluminum DSC pan.[\[8\]](#)[\[9\]](#)
  - Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.
  - Prepare an identical empty, sealed pan to be used as a reference. This allows for the "differential" measurement of heat flow.[\[8\]](#)
- Instrument Setup and Execution:
  - Place the sample pan and the reference pan into the appropriate slots in the DSC autosampler or manual cell.
  - Set up the experimental method in the control software. A typical method involves:
    - Equilibration at a starting temperature (e.g., 25 °C).
    - A heating ramp at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[\[9\]](#)
    - A cooling segment back to the starting temperature.
  - Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a stable atmosphere and prevent oxidative degradation.[\[9\]](#)
- Data Analysis (Self-Validation):
  - The output is a plot of heat flow versus temperature. Melting is observed as an endothermic event (a peak).

- Determine the melting point ( $T_m$ ) by calculating the extrapolated onset temperature of the melt peak.<sup>[10]</sup> For pure organic compounds, the onset is the most reproducible point.
- The sharpness of the peak is a qualitative indicator of purity. A pure sample will yield a sharp, narrow peak.
- Integrate the area of the peak to determine the enthalpy of fusion ( $\Delta H_{fus}$ ), which is the energy required to melt the sample.

## Solubility Profile

Solubility is a critical factor for bioavailability and formulation. A compound must have adequate aqueous solubility to be absorbed in the gastrointestinal tract, yet also possess sufficient lipophilicity to cross cell membranes. The structure of **3-Iodobenzohydrazide**—with its polar hydrazide group capable of hydrogen bonding and its nonpolar iodophenyl ring—suggests it will have moderate solubility in polar solvents and limited solubility in nonpolar solvents.

Table 4: Predicted Solubility Profile of **3-Iodobenzohydrazide**

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Sparingly Soluble	Hydrazide group allows H-bonding, but the large iodophenyl ring is hydrophobic.
Ethanol / Methanol	Polar Protic	Soluble	"Like dissolves like"; good balance for both polar and nonpolar parts of the molecule. <a href="#">[6]</a>
DMSO / DMF	Polar Aprotic	Highly Soluble	Strong polar aprotic solvents are excellent at dissolving a wide range of organic molecules. <a href="#">[11]</a>
Dichloromethane	Chlorinated	Sparingly Soluble	Moderate polarity; may dissolve some but not as well as more polar options.
Hexane / Toluene	Nonpolar	Insoluble / Very Slightly Soluble	The polar hydrazide group prevents dissolution in highly nonpolar solvents. <a href="#">[11]</a>

## Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[\[11\]](#)[\[12\]](#)

- Preparation:
  - For each solvent to be tested, add an excess amount of solid **3-iodobenzohydrazide** to a known volume of the solvent in a sealed vial (e.g., 10 mg in 2 mL of solvent). The

presence of undissolved solid at the end of the experiment is essential to ensure saturation.[13]

- Prepare a set of standards of known concentrations of the compound in each solvent for creating a calibration curve.
- Equilibration:
  - Place the sealed vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[13]
  - Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24-48 hours is adequate.[13] A preliminary time-course experiment can be run to confirm when the concentration of the dissolved solute no longer increases.
- Sample Analysis (Self-Validation):
  - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  - Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility).
  - Quantify the concentration of **3-Iodobenzohydrazide** in the filtered supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
  - The concentration is determined by comparing the analytical response of the sample to the pre-generated calibration curve. This comparison validates the accuracy of the final measurement.

## Acidity and Basicity (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. This is a critical parameter as the charge state of a drug affects its solubility, permeability, and interaction with its biological target. The benzohydrazide moiety has two ionizable sites: the terminal amino group (-NH<sub>2</sub>) can be protonated (acidic pKa), and the amide proton (-NH-) can be deprotonated under strongly basic conditions. For the parent benzohydrazide, the pKa of the conjugate acid (R-

CONHNH<sub>3</sub><sup>+</sup>) is approximately 3.0.<sup>[7][14]</sup> This means that at physiological pH (~7.4), the hydrazide group will be overwhelmingly in its neutral form.

Table 5: Expected pKa Values for **3-Iodobenzohydrazide**

Ionizable Group	Process	Expected pKa	Consequence at pH 7.4
Hydrazinium (-CONHNH <sub>3</sub> <sup>+</sup> )	Acidic Dissociation	~2.8 - 3.2	Almost entirely neutral (-CONHNH <sub>2</sub> )
Amide (-CONHNH <sub>2</sub> )	Basic Dissociation	> 12	Remains neutral

Potentiometric titration is a highly accurate method for determining pKa values.<sup>[15][16]</sup>

## Experimental Protocol: pKa Determination by Potentiometric Titration

- System Calibration (Self-Validation):
  - Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).<sup>[17]</sup> The accuracy of the pKa measurement is directly dependent on the accuracy of the pH measurement.
- Sample Preparation:
  - Prepare an aqueous solution of **3-Iodobenzohydrazide** (e.g., 20 mL of a 1 mM solution). A co-solvent like methanol may be required if aqueous solubility is low, though this will yield an apparent pKa (pKa').<sup>[15]</sup>
  - Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.<sup>[17]</sup>
  - Purge the solution with nitrogen gas to remove dissolved CO<sub>2</sub>, which can interfere with the titration of bases.<sup>[16][17]</sup>
- Titration Procedure:

- To determine the acidic pKa, first acidify the sample solution to ~pH 2 with a standardized HCl solution.
- Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M).
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches ~12.
- Data Analysis:
  - Plot the pH versus the volume of titrant added.
  - The pKa is the pH at the half-equivalence point. More accurately, it can be determined from the inflection point of the curve by calculating the first or second derivative of the titration curve. The peak in the first derivative plot corresponds to the equivalence point.

## Section 4: Safety and Handling

As a laboratory reagent, **3-Iodobenzohydrazide** requires careful handling. It may cause skin and serious eye irritation and could cause respiratory irritation.<sup>[1]</sup>

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
- Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid creating dust.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

## Conclusion

**3-Iodobenzohydrazide** is a chemical scaffold of significant interest, poised for further application in medicinal chemistry and materials science. This guide has detailed its core

physicochemical properties, providing not just data, but also the scientific rationale and robust experimental protocols necessary for its effective use and characterization. From its solid-state structure defined by hydrogen bonding to its predicted solubility and ionization behavior, each property provides a critical piece of the puzzle for the drug development professional. By leveraging the insights and methodologies presented herein, researchers can confidently advance their work, whether it involves synthesizing novel derivatives, developing new antiviral agents, or exploring its potential in other cutting-edge applications.

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